Ab initio simulation of molecular processes on oxide surfaces
Faraday Discussions Pub Date: DOI: 10.1039/A702103H
Abstract
Ab initio calculations based on both density functional theory (DFT) and Hartree–Fock (HF) methods are used to investigate the energetics and equilibrium structure of the stoichiometric and reduced TiO2 (110) surface, the adsorption of potassium on the (100) surface and of water on the (110) surface. It is shown that DFT and HF predictions of the relaxed ionic positions at the stoichiometric surface agree well with each other and fairly well with recent X-ray diffraction measurements. The inclusion of spin polarisation is shown to have a major effect on the energetics of the reduced surface formed by removal of bridging oxygens. The gap states observed to be induced by reduction are not reproduced unless spin polarisation is included. Static and dynamic DFT calculations on adsorbed water on TiO2 (110) confirm that dissociation of H2O leads to stabilisation at low coverages, but suggest a more complex picture at monolayer coverage, in which there is a rather delicate balance between molecular and dissociated geometries.
Recommended Literature
- [1] The addition of oxygen to carbonyl groups: the reactivity of bistriphenylphosphineplatinum(0)–oxygen
- [2] Hydrogen-bond-induced selectivity of a head-to-head photo-dimerisation of dialkynylanthracene – access to tetradentate Lewis acids†
- [3] Contents pages
- [4] Intracomplex electron transfer in a hydrogen-bonded calixarene–porphyrin system
- [5] Insect multimeric G-quadruplexes fold into antiparallel structures of different compactness and stability in K+ and Na+ solutions†
- [6] CVD synthesis of Mo(1−x)WxS2 and MoS2(1−x)Se2x alloy monolayers aimed at tuning the bandgap of molybdenum disulfide†
- [7] Towards polymorphism control in coordination networks and metallo-organic salts†
- [8] Metabolic profiles of 11,13α-dihydroixerin Z in rats using high performance liquid chromatography-LTQ-Orbitrap mass spectrometry
- [9] Interactional behaviour of surface active ionic liquids with gelling biopolymer agarose in aqueous medium†
- [10] Ordered mesoporous silicas as host for the incorporation and aggregation of octanuclear nickel(ii) single-molecule magnets: a bottom-up approach to new magnetic nanocomposite materials†‡
